molecular formula C9H4Cl2O4S B8528276 7-Chlorochromone-3-sulfonylchloride

7-Chlorochromone-3-sulfonylchloride

Cat. No.: B8528276
M. Wt: 279.10 g/mol
InChI Key: HKPMBWAFMKFXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorochromone-3-sulfonylchloride is a chromone derivative characterized by a sulfonyl chloride (-SO₂Cl) group at position 3 and a chlorine substituent at position 7 of the chromone scaffold (benzopyran-4-one). Chromones are heterocyclic compounds with a ketone-containing bicyclic structure, widely studied for their biological activities and utility as synthetic intermediates. The sulfonyl chloride group enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other functionalized chromone derivatives .

Properties

Molecular Formula

C9H4Cl2O4S

Molecular Weight

279.10 g/mol

IUPAC Name

7-chloro-4-oxochromene-3-sulfonyl chloride

InChI

InChI=1S/C9H4Cl2O4S/c10-5-1-2-6-7(3-5)15-4-8(9(6)12)16(11,13)14/h1-4H

InChI Key

HKPMBWAFMKFXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C(C2=O)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromone derivatives allows for tailored reactivity and applications. Below is a comparative analysis of 7-Chlorochromone-3-sulfonylchloride with analogous compounds (Table 1), focusing on substituent positions, functional groups, and inferred reactivity.

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name CAS Number Substituents Functional Groups Key Reactivity/Applications
This compound N/A Cl (C7), -SO₂Cl (C3) Sulfonyl chloride Nucleophilic substitution, sulfonamide synthesis
6-Chlorochromone 33533-99-2 Cl (C6) Ketone (C4) Antimicrobial studies, scaffold for functionalization
6-Bromo-3-formylchromone 52817-12-6 Br (C6), -CHO (C3) Aldehyde Electrophilic substitution, Schiff base formation
3-Bromo-6-Chlorochromone 73220-38-9 Br (C3), Cl (C6) Halogens Cross-coupling reactions, halogen exchange
6-Bromochromone-2-carboxylic acid 51484-06-1 Br (C6), -COOH (C2) Carboxylic acid Metal coordination, salt formation

Reactivity and Functional Group Analysis

  • Sulfonyl Chloride vs. Halogens : The sulfonyl chloride group in this compound confers higher electrophilicity compared to simple halogenated chromones (e.g., 6-Chlorochromone). This makes it more reactive toward nucleophiles like amines, enabling sulfonamide synthesis, a critical step in pharmaceutical development . In contrast, bromine or chlorine substituents (e.g., 3-Bromo-6-Chlorochromone) are more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Aldehyde and Carboxylic Acid Derivatives : Compounds like 6-Bromo-3-formylchromone and 6-Bromochromone-2-carboxylic acid exhibit distinct reactivity. The aldehyde group facilitates condensation reactions, while the carboxylic acid enables salt formation or coordination chemistry, broadening their utility in material science .

Positional Effects of Substituents

  • C3 vs. C6 Substitution : The position of substituents significantly impacts electronic and steric properties. For instance, this compound’s sulfonyl group at C3 directs electrophilic attacks to the electron-deficient C6 position, whereas 6-Chlorochromone’s halogen at C6 activates adjacent positions for further functionalization .

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